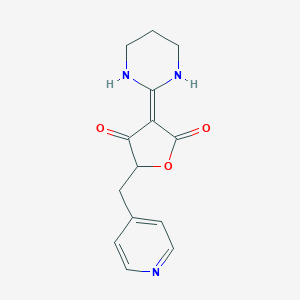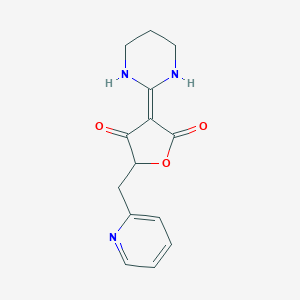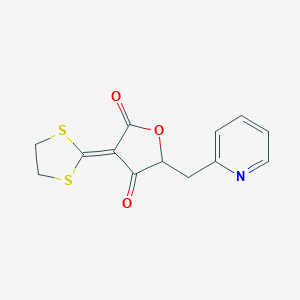
1,5-dichloro-10-hydroxy-10-(4-methoxyphenyl)-9(10H)-anthracenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-dichloro-10-hydroxy-10-(4-methoxyphenyl)-9(10H)-anthracenone is a synthetic organic compound with a molecular formula of C24H16Cl2O3. It is commonly known as DMAPA, and it has been widely used in scientific research due to its unique properties. DMAPA is an anthracene derivative that has been synthesized using various methods, and it has been found to have significant biochemical and physiological effects.
Mechanism of Action
The mechanism of action of DMAPA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. DMAPA has been found to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and transcription. DMAPA has also been found to inhibit the activity of the PI3K/Akt signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
DMAPA has been found to have significant biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, and it has been found to inhibit the replication of various viruses, including HIV, herpes simplex virus, and influenza virus. DMAPA has also been found to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. In addition, DMAPA has been found to have antioxidant and anti-inflammatory activity, and it has been found to protect against oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
DMAPA has several advantages for lab experiments, including its high solubility in organic solvents, its stability under various conditions, and its fluorescent properties. However, DMAPA also has some limitations, including its toxicity and its potential for non-specific binding to biomolecules.
Future Directions
There are several future directions for the research on DMAPA. One direction is the development of new drugs based on DMAPA for the treatment of cancer and viral infections. Another direction is the development of biosensors and diagnostic tools based on DMAPA for the detection of various analytes. Additionally, further research is needed to fully understand the mechanism of action of DMAPA and its potential for use in other areas of research, such as neuroscience and immunology.
Conclusion
In conclusion, DMAPA is a synthetic organic compound with significant biochemical and physiological effects. It has been widely used in scientific research due to its unique properties, and it has been found to have antitumor, antiviral, and antibacterial activity. DMAPA has several advantages for lab experiments, but it also has some limitations. Further research is needed to fully understand the potential of DMAPA for use in various areas of research.
Synthesis Methods
DMAPA can be synthesized using various methods, including Friedel-Crafts acylation, Suzuki coupling, and Sonogashira coupling. The most common method for synthesizing DMAPA is Friedel-Crafts acylation, which involves the reaction of 1,5-dichloroanthraquinone with 4-methoxyphenylacetic acid in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction yields DMAPA as a yellow solid with a melting point of 305-307°C.
Scientific Research Applications
DMAPA has been widely used in scientific research due to its unique properties. It has been found to have antitumor, antiviral, and antibacterial activity, and it has been used in the development of new drugs for cancer and viral infections. DMAPA has also been used as a fluorescent probe for the detection of DNA, RNA, and proteins, and it has been used in the development of biosensors for the detection of various analytes.
properties
Molecular Formula |
C21H14Cl2O3 |
|---|---|
Molecular Weight |
385.2 g/mol |
IUPAC Name |
1,5-dichloro-10-hydroxy-10-(4-methoxyphenyl)anthracen-9-one |
InChI |
InChI=1S/C21H14Cl2O3/c1-26-13-10-8-12(9-11-13)21(25)15-5-3-6-16(22)18(15)20(24)14-4-2-7-17(23)19(14)21/h2-11,25H,1H3 |
InChI Key |
XGAIFESAYXLYSE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2(C3=C(C(=CC=C3)Cl)C(=O)C4=C2C(=CC=C4)Cl)O |
Canonical SMILES |
COC1=CC=C(C=C1)C2(C3=C(C(=CC=C3)Cl)C(=O)C4=C2C(=CC=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-bromo-2-ethylphenyl)-2-[(4,6-dimethoxy-4,5-dihydropyrimidin-2-yl)oxy]benzamide](/img/structure/B290098.png)
![(3-fluorophenyl)(phenyl)methanone O-{1-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-naphthoyl}oxime](/img/structure/B290099.png)


![6-(4-chlorophenyl)-N-naphthalen-1-yl-8-oxo-1,2,3,4,6,7-hexahydropyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B290103.png)




![2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-methylphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B290111.png)



![Methyl 4-{3-chloro-6-oxo-1-phenyl-5-[(1-phenylethyl)amino]-1,6-dihydro-2-pyrazinyl}benzoate](/img/structure/B290121.png)